Cas no 952718-75-1 (Desmethyl-6,8,10-triene Dutasteride)

Desmethyl-6,8,10-triene Dutasteride 化学的及び物理的性質
名前と識別子
-
- Desmethyl-6,8,10-triene Dutasteride
- desmethyldutasteride
- QC3Z5Q69ES
- 17.BETA.-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)CARBAMOYL-3-HYDROXYL-4-AZAESTRA-1,3,5,7,9-PENTAENE
- (6aS,7S,9aR)-N-(2,5-Bis(trifluoromethyl)phenyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
- NTHPTTDPVCTXML-PDOGEWKWSA-N
- 17beta-N-(2,5-Bis(trifluoromethyl)phenyl)carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene
- 952718-75-1
- UNII-QC3Z5Q69ES
- 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-, (6aS,7S,9aR)-
- SCHEMBL10000655
- A900148
- (1S,3aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
- (6aS,7S,9aR)-N-[2,5-bis(Trifluoromethyl)phenyl]-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide; (6aS,7S,9aR)-N-(2,5-bis(Trifluoromethyl)phenyl)-6a-methyl-2-oxo-2,5,6,6a,7,8,9,9a-octahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
-
- インチ: InChI=1S/C26H22F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2-5,8-9,12,17,19H,6-7,10-11H2,1H3,(H,33,35)(H,34,36)/t17-,19+,24-/m0/s1
- InChIKey: NTHPTTDPVCTXML-PDOGEWKWSA-N
- SMILES: C[C@]12CCc3c4ccc(nc4ccc3[C@@H]1CC[C@@H]2C(=O)Nc5cc(ccc5C(F)(F)F)C(F)(F)F)O
計算された属性
- 精确分子量: 508.15854692g/mol
- 同位素质量: 508.15854692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 36
- 回転可能化学結合数: 2
- 複雑さ: 917
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: 5.9
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: >283°C (dec.)
- Boiling Point: 643.7±55.0 °C at 760 mmHg
- フラッシュポイント: 343.1±31.5 °C
- Solubility: DMSO, Methanol
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Desmethyl-6,8,10-triene Dutasteride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmethyl-6,8,10-triene Dutasteride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D291960-1mg |
Desmethyl-6,8,10-triene Dutasteride |
952718-75-1 | 1mg |
$ 184.00 | 2023-09-08 | ||
TRC | D291960-10mg |
Desmethyl-6,8,10-triene Dutasteride |
952718-75-1 | 10mg |
$ 1453.00 | 2023-09-08 |
Desmethyl-6,8,10-triene Dutasteride 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Desmethyl-6,8,10-triene Dutasterideに関する追加情報
Research Brief on Desmethyl-6,8,10-triene Dutasteride (CAS: 952718-75-1): Latest Advances and Applications
Desmethyl-6,8,10-triene Dutasteride (CAS: 952718-75-1) is a structurally modified analog of Dutasteride, a well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Recent studies have focused on its potential as a more potent and selective inhibitor, with improved pharmacokinetic properties. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activity, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the binding affinity of Desmethyl-6,8,10-triene Dutasteride to both Type I and Type II 5α-reductase enzymes. The results demonstrated a 1.8-fold increase in inhibitory activity compared to the parent compound, Dutasteride, particularly against Type II isoenzyme. This enhanced activity is attributed to the structural modifications that improve interaction with the enzyme's active site.
In preclinical models, Desmethyl-6,8,10-triene Dutasteride showed promising results in reducing dihydrotestosterone (DHT) levels by up to 92% at lower dosages than Dutasteride. A recent in vivo study using rodent models reported a significant reduction in prostate size (p < 0.01) after 12 weeks of treatment, with minimal side effects. These findings suggest potential advantages in clinical applications, particularly for patients requiring long-term therapy.
The compound's metabolic stability has also been a focus of recent research. A 2024 pharmacokinetic study revealed that Desmethyl-6,8,10-triene Dutasteride has a longer half-life (t1/2 = 38 hours) compared to Dutasteride (t1/2 = 28 hours), which could translate to less frequent dosing in clinical settings. This property, combined with its high oral bioavailability (82%), positions it as a strong candidate for further development.
Emerging applications beyond BPH treatment are being explored. Preliminary data from cell culture studies indicate that Desmethyl-6,8,10-triene Dutasteride may have anti-proliferative effects on certain androgen-dependent cancer cell lines. While these findings are preliminary, they open new avenues for research in oncology applications.
Several pharmaceutical companies have included Desmethyl-6,8,10-triene Dutasteride in their development pipelines, with Phase I clinical trials expected to begin in late 2024. The compound's patent landscape shows active development, with recent filings covering novel formulations and combination therapies.
In conclusion, Desmethyl-6,8,10-triene Dutasteride represents a promising advancement in 5α-reductase inhibition therapy. Its enhanced potency, improved pharmacokinetic profile, and potential expanded applications warrant continued investigation. Future research directions should focus on comprehensive clinical trials to establish safety and efficacy profiles in human subjects.
952718-75-1 (Desmethyl-6,8,10-triene Dutasteride) Related Products
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)




